2-Acetoxy-4'-methylbenzophenone 2-Acetoxy-4'-methylbenzophenone
Brand Name: Vulcanchem
CAS No.: 890098-91-6
VCID: VC2281932
InChI: InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

2-Acetoxy-4'-methylbenzophenone

CAS No.: 890098-91-6

Cat. No.: VC2281932

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

2-Acetoxy-4'-methylbenzophenone - 890098-91-6

Specification

CAS No. 890098-91-6
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name [2-(4-methylbenzoyl)phenyl] acetate
Standard InChI InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3
Standard InChI Key QZPNCKDYVPFCRY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C

Introduction

Physical and Chemical Properties

Molecular Structure and Characteristics

The molecular structure of 2-Acetoxy-4'-methylbenzophenone features a central carbonyl group connecting two benzene rings. One ring contains an acetoxy group at position 2, while the second ring bears a methyl group at position 4'. This arrangement creates an asymmetrical molecule with unique chemical reactivity. The presence of the acetoxy group introduces an ester functionality that contributes to the compound's polarity, while the methyl group provides electron-donating effects that influence the electron density distribution across the molecule.

Physical Properties

Based on available data, 2-Acetoxy-4'-methylbenzophenone exhibits the following physical properties:

Table 1: Physical Properties of 2-Acetoxy-4'-methylbenzophenone

PropertyValueMethod
Molecular Weight254.28 g/molCalculated from molecular formula
Boiling Point417.0±28.0 °CPredicted value
Density1.148±0.06 g/cm³Predicted value

These values indicate that 2-Acetoxy-4'-methylbenzophenone has a relatively high boiling point, which is consistent with its molecular weight and the presence of aromatic rings and polar functional groups . The compound exists as a solid at room temperature, a characteristic typical of benzophenone derivatives of similar molecular weight.

Chemical Properties

The chemical behavior of 2-Acetoxy-4'-methylbenzophenone is defined by its functional groups:

  • The carbonyl group (C=O) serves as an electrophilic center susceptible to nucleophilic attack.

  • The acetoxy group can undergo hydrolysis under basic or acidic conditions to form the corresponding phenol.

  • The methyl group at the 4' position can participate in oxidation reactions or serve as a site for further functionalization.

These reactive centers make the compound versatile in various chemical transformations, particularly in pharmaceutical synthesis pathways.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-Acetoxy-4'-methylbenzophenone typically involves one of several approaches:

  • Acetylation of 2-hydroxy-4'-methylbenzophenone using acetic anhydride or acetyl chloride in the presence of a suitable base.

  • Friedel-Crafts acylation reactions between appropriately substituted benzene derivatives.

  • Cross-coupling reactions using transition metal catalysts.

European patent literature describes methods for the preparation of benzophenone derivatives that may be applicable to 2-Acetoxy-4'-methylbenzophenone synthesis . These methods often involve selective crystallization techniques to separate isomeric compounds.

Industrial Production Methods

Industrial-scale production of 2-Acetoxy-4'-methylbenzophenone likely employs optimized versions of laboratory synthesis routes. The patent literature suggests that selective crystallization of corresponding salts can be a crucial step in separating 2-Acetoxy-4'-methylbenzophenone from isomeric compounds . This approach is particularly valuable in industrial settings where high purity is required for pharmaceutical applications.

The document from F. Hoffmann-La Roche AG describes:

"The present invention relates to a process for the manufacture of benzophenone derivatives... based on the separation of compounds... by selective crystallization of corresponding salts."

This technique represents an industrially viable approach for obtaining pure 2-Acetoxy-4'-methylbenzophenone at scale.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of 2-Acetoxy-4'-methylbenzophenone:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl group of the acetoxy moiety (approximately 2.0-2.2 ppm), the aromatic protons (6.5-8.0 ppm), and the methyl group at the 4' position (approximately 2.3-2.5 ppm).

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carbonyl group of the ketone (approximately 1650-1670 cm⁻¹) and the ester carbonyl (approximately 1730-1750 cm⁻¹).

  • Mass Spectrometry: Would show a molecular ion peak at m/z 254, corresponding to the molecular weight, along with fragmentation patterns typical of benzophenone derivatives.

Chromatographic Methods

Chromatographic techniques are valuable for both analysis and purification:

  • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of 2-Acetoxy-4'-methylbenzophenone with high sensitivity and selectivity.

  • Thin Layer Chromatography (TLC): Offers a rapid screening method for reaction monitoring and purity assessment.

  • Gas Chromatography (GC): Useful for volatile derivatives or following derivatization procedures.

Reactivity and Chemical Transformations

Hydrolysis Reactions

The acetoxy group in 2-Acetoxy-4'-methylbenzophenone can undergo hydrolysis under basic or acidic conditions to yield 2-hydroxy-4'-methylbenzophenone. This reaction is particularly relevant in biological systems and environmental settings, where the compound may encounter conditions promoting hydrolysis.

Carbonyl Reactions

The carbonyl group can participate in various transformations:

  • Reduction to form the corresponding benzhydrol derivative

  • Condensation reactions with nucleophiles such as amines or hydrazines

  • Wittig and related reactions to form olefinic compounds

Functionalization at the Methyl Group

The methyl group at position 4' can serve as a site for further chemical modifications:

  • Oxidation to form carboxylic acid or aldehyde derivatives

  • Radical bromination to introduce functional handles for subsequent transformations

  • Deprotonation and alkylation in the presence of strong bases

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of 2-Acetoxy-4'-methylbenzophenone can be compared with related derivatives to understand structure-activity relationships:

Table 2: Comparison of 2-Acetoxy-4'-methylbenzophenone with Related Benzophenone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
2-Acetoxy-4'-methylbenzophenoneC₁₆H₁₄O₃254.28Acetoxy at position 2, methyl at position 4'890098-91-6
4-Acetoxy-2'-methylbenzophenoneC₁₆H₁₄O₃254.29Acetoxy at position 4, methyl at position 2'52981-06-3
2-Acetoxy-4'-phenoxybenzophenoneC₂₁H₁₆O₄332.30Acetoxy at position 2, phenoxy at position 4'890098-30-3

These structural variations significantly influence the compounds' physical properties, chemical reactivity, and potential applications . The position of functional groups affects factors such as electronic distribution, steric hindrance, and potential for hydrogen bonding or other intermolecular interactions.

Structure-Property Relationships

The presence and position of functional groups in 2-Acetoxy-4'-methylbenzophenone directly influence its properties:

  • The acetoxy group at position 2 creates steric effects that can influence the conformation of the molecule.

  • The methyl group at position 4' provides electron-donating effects that modulate the electronic properties of the aromatic ring.

  • The carbonyl bridge connecting the two rings maintains planarity in that region but allows rotation of the rings relative to one another.

These structural features collectively determine the compound's reactivity profile, solubility characteristics, and potential interactions with biological systems.

Applications

Synthetic Intermediate

2-Acetoxy-4'-methylbenzophenone serves primarily as an intermediate in organic synthesis, particularly in the development of:

  • Pharmaceutical compounds

  • Fine chemicals

  • Specialized materials

The patent literature suggests its importance in pharmaceutical synthesis pathways , where it likely serves as a building block for more complex bioactive molecules.

Research Applications

In research settings, 2-Acetoxy-4'-methylbenzophenone may be utilized for:

  • Structure-activity relationship studies

  • Development of synthetic methodologies

  • Investigation of reaction mechanisms

Its well-defined structure and reactivity make it a valuable model compound for studying various chemical transformations.

Current Research and Future Perspectives

The ongoing research into benzophenone derivatives continues to expand our understanding of compounds like 2-Acetoxy-4'-methylbenzophenone. Current areas of interest include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of new applications in medicinal chemistry

  • Investigation of structure-activity relationships to optimize properties for specific applications

The patent literature indicates continued industrial interest in benzophenone derivatives , suggesting that compounds like 2-Acetoxy-4'-methylbenzophenone remain relevant in chemical research and pharmaceutical development.

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